Moxifloxacin isoMer

Vue d'ensemble

Description

Moxifloxacin is a synthetic fluoroquinolone antibiotic developed by Bayer AG. It is used to treat various bacterial infections, including respiratory tract infections, sinusitis, and skin infections. Moxifloxacin is known for its broad antibacterial spectrum against Gram-positive and Gram-negative organisms, including anaerobic bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Moxifloxacin is synthesized through a multi-step process involving the formation of its core quinolone structure, followed by the introduction of various functional groups. The synthesis typically involves the following steps:

- Formation of the quinolone core through a cyclization reaction.

- Introduction of the fluoro group at the C-6 position.

- Addition of the methoxy group at the C-8 position.

- Attachment of the cyclopropyl group at the N-1 position.

- Introduction of the pyrrolidine ring at the C-7 position .

Industrial Production Methods

Industrial production of moxifloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Optimization of reaction conditions, such as temperature, pressure, and solvent choice.

- Implementation of purification techniques, including crystallization and chromatography, to isolate the final product .

Analyse Des Réactions Chimiques

Degradation Reactions and Stability

The isomer’s stability is influenced by pH, temperature, and metal ions:

Acidic Hydrolysis

-

Degradation Products :

-

Kinetics : Follows first-order kinetics with rate constants (k) and half-lives (t₀.₅):

| Condition | k (h⁻¹) | t₀.₅ (h) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| 110°C, no metal ions | 0.012 | 57.8 | 85.3 |

| 110°C, Cu(II) ions | 0.042 | 16.5 | 67.9 |

| 110°C, Fe(III) ions | 0.035 | 19.8 | 72.4 |

Cu(II) accelerates degradation 3.5-fold compared to control .

Metal Ion Interactions

-

Chelation : The C3/C4 keto acid group binds noncatalytic Mg²⁺, forming a water-metal ion bridge critical for stability. Substitution with Cu(II) or Fe(III) disrupts this interaction, increasing isomerization risk .

Enantiomeric Separation Methods

Chromatographic techniques resolve the (R,R)-isomer from moxifloxacin:

Ligand-Exchange Chromatography

-

Column : Chiralpak AD-H (250 × 4.6 mm, 5 µm).

-

Mobile Phase : n-hexane/iso-propanol/diethylamine/acetic acid (85:15:0.2:0.1).

Capillary Electrophoresis

-

Buffer : 12.5 mM triethylamine phosphate (pH 2.5) with 5% highly sulfated γ-cyclodextrin.

-

Separation : Achieves baseline resolution of all four stereoisomers within 15 minutes .

Impact of Reaction Conditions on Isomer Purity

-

Synthesis Optimization : Using methanol with <0.5% water during hydrochloride salt formation reduces isomer content to <0.1% .

-

Thermal Stability : Solid-state moxifloxacin shows no racemization at 25°C but forms 0.2% (R,R)-isomer after 6 months at 40°C .

Analytical Characterization

Applications De Recherche Scientifique

Scientific Research Applications

Moxifloxacin is extensively utilized in various scientific research domains:

Pharmaceutical Testing

- Enantiomeric Purity Assessment : The enantiomeric purity of moxifloxacin hydrochloride can be determined using capillary electrophoresis. This method effectively separates the S,S-isomer from potential chiral degradation products, including R,R and R,S diastereomers, ensuring the quality of pharmaceutical formulations .

- Impurity Reference Material : Moxifloxacin isopropyl ester serves as a reference material for assessing impurities in moxifloxacin formulations, facilitating quality control .

Antibacterial Research

- Mechanisms of Action : Studies have demonstrated that moxifloxacin exhibits a potent antibacterial effect against both Gram-positive and Gram-negative bacteria. It is particularly effective against strains resistant to other antibiotics .

- Resistance Studies : Research into bacterial resistance mechanisms highlights how moxifloxacin can be pivotal in understanding and combating antibiotic resistance .

Environmental Studies

- Degradation Pathways : Investigations into the environmental impact of moxifloxacin include studies on its degradation in wastewater treatment processes, assessing its ecological footprint .

Clinical Applications

Moxifloxacin has been evaluated in various clinical settings, particularly for treating respiratory tract infections and community-acquired pneumonia (CAP). A retrospective study involving 91 patients showed a treatment efficiency of 91.3% with low adverse drug reactions, indicating its safety and effectiveness .

Clinical Evaluation Highlights

- Safety Profile : The incidence of adverse reactions was reported to be low, with mild effects such as rash and nausea being the most common .

- Comparative Effectiveness : Moxifloxacin's efficacy was found to be comparable to other treatments for CAP, reinforcing its role as a first-line therapy .

Quality Control Methodologies

Ensuring the purity and efficacy of moxifloxacin formulations involves rigorous quality control measures:

Analytical Techniques

- High-Performance Liquid Chromatography (HPLC) : HPLC methods have been established for the enantioseparation of moxifloxacin isomers, allowing for precise quantification of the R-isomer in formulations .

- Stability Testing : Stability-indicating methods are crucial for assessing the degradation of moxifloxacin under various conditions, ensuring that formulations remain effective throughout their shelf life .

Regulatory Standards

- Compliance with regulatory guidelines for drug evaluation ensures that moxifloxacin maintains high standards of safety and efficacy in clinical use.

Mécanisme D'action

Moxifloxacin exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, moxifloxacin prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparaison Avec Des Composés Similaires

Moxifloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and gatifloxacin. While all these compounds share a similar core structure and mechanism of action, moxifloxacin has unique features:

Broad Spectrum: Moxifloxacin has a broader spectrum of activity against Gram-positive and anaerobic bacteria compared to ciprofloxacin and levofloxacin.

Reduced Resistance: Moxifloxacin is less prone to resistance development due to its dual-target mechanism.

Improved Pharmacokinetics: Moxifloxacin has better tissue penetration and a longer half-life, allowing for once-daily dosing.

List of Similar Compounds

- Ciprofloxacin

- Levofloxacin

- Gatifloxacin

- Gemifloxacin

Activité Biologique

Moxifloxacin, a fluoroquinolone antibiotic, has garnered attention due to its potent biological activity against a wide range of bacterial pathogens. This article focuses specifically on the biological activity of its isomeric forms, particularly the S,S-isomer, which is the active form used clinically. We will explore its mechanisms of action, efficacy against various pathogens, and its performance in clinical settings.

Moxifloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By forming an irreversible complex with these enzymes and DNA, moxifloxacin disrupts the normal processes of DNA synthesis, leading to bacterial cell death .

Efficacy Against Pathogens

Moxifloxacin demonstrates a broad spectrum of activity against both gram-positive and gram-negative bacteria. Notably, it has shown superior efficacy compared to other fluoroquinolones such as ciprofloxacin and levofloxacin.

Comparative Efficacy Table

| Pathogen | Moxifloxacin Efficacy | Ciprofloxacin Efficacy | Levofloxacin Efficacy |

|---|---|---|---|

| Staphylococcus aureus | High | Moderate | Moderate |

| Escherichia coli | High | High | High |

| Chlamydia spp. | High | Low | Moderate |

| Legionella spp. | High | Low | Low |

Moxifloxacin has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), achieving significant reductions in colony-forming units (CFU) in both in vitro and in vivo studies .

Intracellular Activity

A study assessing the uptake and intracellular activity of moxifloxacin revealed that it penetrates human polymorphonuclear leukocytes (PMN) and epithelial cells efficiently. At extracellular concentrations of 0.5 to 5 mg/L, moxifloxacin exhibited substantial intracellular activity against S. aureus, comparable to that of ciprofloxacin and ofloxacin but with higher overall uptake . The kinetics of uptake showed that moxifloxacin reaches concentrations several times greater than those found extracellularly.

Intracellular Concentration Data

| Extracellular Concentration (mg/L) | Intracellular Concentration (μg/mL) |

|---|---|

| 0.5 | 3 |

| 1 | 6 |

| 5 | 15 |

Case Studies

- Keratitis Model : In a rabbit model of keratitis caused by S. aureus, moxifloxacin demonstrated superior efficacy over ciprofloxacin and levofloxacin, particularly against resistant strains. Early treatment with moxifloxacin resulted in a significant reduction in CFU per cornea compared to untreated controls .

- Biofilm Formation : A study on biofilms formed by clinical isolates showed that moxifloxacin was less effective against biofilms from resistant strains compared to susceptible strains. The reduced efficacy was attributed to lower concentrations of moxifloxacin within the biofilm matrix, highlighting the challenges posed by bacterial persistence and resistance .

Summary of Findings

Moxifloxacin's biological activity is characterized by:

- Broad Spectrum : Effective against a wide range of pathogens including resistant strains.

- High Intracellular Uptake : Achieves significant concentrations within human cells.

- Clinical Relevance : Demonstrated efficacy in treating infections such as keratitis and challenges posed by biofilm-associated resistance.

Propriétés

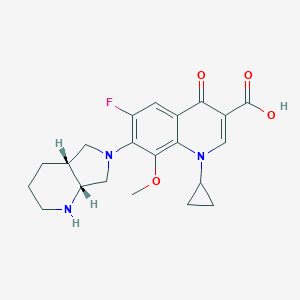

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABPRXSRWADJSP-BZNIZROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268545-13-7 | |

| Record name | Moxifloxacin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOXIFLOXACIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.